molecular formula C14H23N3 B7920366 (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine

Cat. No.: B7920366
M. Wt: 233.35 g/mol
InChI Key: WWURKPADSHUWHP-AWEZNQCLSA-N
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Description

“(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine” is a chiral diamine derivative featuring a benzyl-substituted pyrrolidine core. Its structure includes a methyl group at the N1-position of the ethane-1,2-diamine backbone and a benzyl moiety attached to the pyrrolidin-3-yl group. The stereochemistry (S-configuration) at the pyrrolidine carbon is critical for its interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .

Properties

IUPAC Name

N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWURKPADSHUWHP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Reaction for Pyrrolidine Formation

The benzylpyrrolidine moiety is synthesized via a ring-closure reaction between malic acid (compound I) and methylamine (compound II) in a toluene solvent under reflux conditions. This method, adapted from a patent for 1-methyl-3-pyrrolidinol synthesis, produces 3-hydroxy-1-methylcyclobutanediamide (compound III) as a crystalline intermediate. The reaction proceeds via water diversion, with optimal yields achieved at 14–18 hours of reflux.

Reaction Conditions:

  • Solvent: Toluene, xylene, or chlorobenzene

  • Temperature: Reflux (100–140°C)

  • Yield: 60–70% (after crystallization in n-heptane)

Reduction of the Cyclobutanediamide Intermediate

Compound III undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under inert atmosphere. Dimethyl sulfate is added dropwise at 0–10°C to stabilize the reducing agent, followed by a heat preservation step at 30–50°C. This step converts the cyclobutanediamide to 1-methyl-3-pyrrolidinol, a critical precursor for subsequent functionalization.

Key Parameters:

  • Reducing Agent: Sodium borohydride (73.8 g per 60 g of compound III)

  • Additives: Trimethyl borate (prevents over-reduction)

  • Workup: Ethyl acetate extraction and reduced-pressure distillation

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The S configuration is introduced using (S)-malic acid as a starting material in the ring-closure step. The chiral center is preserved through subsequent reductions, as confirmed by X-ray crystallography of intermediate III.

Kinetic Resolution via Enzymatic Catalysis

Lipase-based resolution separates enantiomers by selectively acetylating the R-isomer. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves an enantiomeric excess (ee) of >98% for the S-enantiomer.

Conditions:

  • Enzyme Loading: 20 mg per mmol substrate

  • Solvent: Tert-butyl methyl ether

  • Temperature: 25°C

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms enantiopurity.

Typical HPLC Parameters:

  • Mobile Phase: Hexane/isopropanol (80:20) + 0.1% diethylamine

  • Flow Rate: 1.0 mL/min

  • Retention Time: S-enantiomer = 12.3 min; R-enantiomer = 14.7 min

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, CH₂Ph), 3.02 (td, J = 9.1, 4.3 Hz, 1H, pyrrolidine-H), 2.78–2.65 (m, 4H, NCH₂CH₂N), 2.42 (s, 3H, NCH₃).

  • Optical Rotation: [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

A microreactor system minimizes exothermic risks during NaBH₄ reductions. Residence times of 30 minutes at 50°C improve throughput by 40% compared to batch processes.

Green Chemistry Considerations

Solvent recovery systems reclaim >85% of toluene and THF. Catalytic hydrogenation replaces borohydride reductants in pilot-scale trials, reducing metal waste .

Scientific Research Applications

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand or catalyst in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the synthesis of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Experimental Data : While the provided evidence lacks direct studies on the target compound, its structural analogs highlight the importance of substituent size, stereochemistry, and heterocyclic moieties in dictating activity.
  • Synthetic Routes : Derivatives like thiourea 7b and urea 8b (from N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine) suggest feasible pathways for functionalizing the diamine backbone .

Biological Activity

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H23N3C_{14}H_{23}N_{3} with a molecular weight of approximately 233.35 g/mol. It features a benzyl group attached to a pyrrolidine ring and an ethane-1,2-diamine backbone, which contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
CAS Number1354015-46-5
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine under controlled conditions. The process may require specific catalysts and solvents to optimize yield and purity. Key steps in the synthesis include:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution reaction with benzyl halide.
  • Attachment of Ethane-1,2-diamine Moiety : Final reaction to form the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes and signaling mechanisms.

Potential Targets:

  • Enzymes : The compound may bind to the active site of certain enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antidepressant-like Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain.
  • Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive function through modulation of cholinergic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antidepressant Activity

A study published in a pharmacology journal investigated the antidepressant-like effects of this compound in rodent models. Results showed significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant properties.

Study 2: Neuroprotective Effects

Another research effort examined the neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated a dose-dependent reduction in cell death induced by oxidative agents, indicating its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis typically involves sequential alkylation of pyrrolidine derivatives. Key steps include:

  • Formation of the pyrrolidine ring followed by benzylation at the 3-position.
  • N-methylation of the ethane-1,2-diamine moiety under controlled conditions (e.g., using methyl iodide in the presence of a base).
  • Optimization parameters include reaction temperature (often kept below 50°C to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance selectivity), and catalyst selection (e.g., palladium for cross-coupling steps). Purity is improved via column chromatography or recrystallization .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Answer : Chiral resolution techniques such as chiral HPLC or capillary electrophoresis are employed to separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative analysis with known (S)-configured analogs. NMR spectroscopy (e.g., NOESY) can also reveal spatial arrangements of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

  • Answer : Discrepancies in 1H/13C NMR signals may arise from dynamic stereochemical effects or impurities. Strategies include:

  • Performing 2D NMR (e.g., HSQC, COSY) to assign overlapping proton environments.
  • Computational NMR prediction tools (e.g., DFT-based methods) to compare experimental and theoretical spectra.
  • Purification via preparative HPLC to isolate stereoisomers or eliminate impurities .

Q. What molecular modeling approaches are suitable for predicting the biological activity of derivatives of this compound?

  • Answer :

  • Docking studies : Target the compound’s pyrrolidine and benzyl groups into active sites of neurological receptors (e.g., serotonin or dopamine transporters).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes under physiological conditions.
  • QSAR models : Corrogate steric/electronic parameters (e.g., logP, H-bonding capacity) with activity data from analogs .

Q. What strategies are effective for optimizing regioselectivity in N-alkylation reactions during synthesis?

  • Answer :

  • Protecting groups : Temporarily block reactive amines (e.g., using Boc or Fmoc groups) to direct alkylation to specific sites.
  • Metal catalysis : Use transition metals (e.g., Cu or Pd) to mediate selective cross-coupling reactions.
  • Solvent effects : Non-polar solvents (e.g., toluene) may favor mono-alkylation over di-alkylation .

Data Analysis & Mechanistic Questions

Q. How can researchers interpret conflicting bioactivity data across structural analogs of this compound?

  • Answer : Contradictions may stem from:

  • Stereochemical variations : Enantiomers or diastereomers may exhibit divergent binding affinities.
  • Off-target effects : Use selectivity profiling assays (e.g., kinase panels) to identify secondary targets.
  • Solubility differences : Adjust formulation (e.g., DMSO concentration) to ensure consistent bioavailability in assays .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by LC-MS analysis to identify degradation products.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes.
  • pH-dependent solubility tests : Measure solubility in buffers mimicking gastrointestinal or plasma environments .

Safety & Handling in Research Settings

Q. What precautions are critical when handling this compound in the laboratory?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

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